2-Iodo-n-methylacetamide

Description

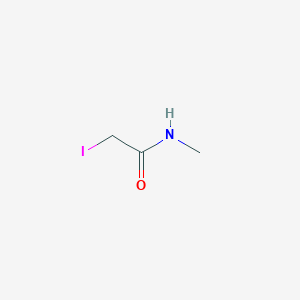

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXWCZGHGXWGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83487-42-7 | |

| Record name | 2-iodo-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo N Methylacetamide

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto the α-carbon of the N-methylacetamide backbone. This approach is conceptually straightforward but requires careful control to ensure selectivity and avoid side reactions. The primary challenge lies in the activation of the α-carbon-hydrogen bond to facilitate electrophilic substitution by an iodine source.

One common strategy involves the formation of an enolate intermediate from N-methylacetamide using a suitable base. The resulting enolate is nucleophilic and readily attacks an electrophilic iodine source, such as molecular iodine (I₂). The choice of base and reaction conditions is critical to prevent side reactions like N-iodination or hydrolysis.

Alternatively, acid-catalyzed methods can be employed. In the presence of an acid, the amide carbonyl can be protonated, which increases the acidity of the α-protons and facilitates enol formation, which can then react with an iodinating agent. Furthermore, certain N-haloamides, such as N-iodosuccinimide (NIS), can serve as effective electrophilic iodine sources, sometimes in the presence of an acid catalyst to enhance reactivity. journals.co.za

A summary of potential reagents for direct iodination is presented below.

| Reagent System | Role of Reagent | Typical Conditions |

| Iodine (I₂) + Base (e.g., LDA, NaH) | I₂ acts as the electrophile; the base generates the nucleophilic enolate. | Anhydrous polar aprotic solvent (e.g., THF, DMF), low temperature. |

| Iodine (I₂) + Acid (e.g., H₂SO₄) | Acid catalyzes enol formation, which attacks the iodine. | Protic or aprotic solvent. |

| N-Iodosuccinimide (NIS) | Serves as a more reactive electrophilic iodine source than I₂. | Often used with an acid catalyst in an inert solvent. |

Precursor-Based Synthesis and Derivatization Routes

Precursor-based methods offer a more controlled and often higher-yielding approach to synthesizing 2-Iodo-N-methylacetamide. These routes begin with a molecule that already contains a significant portion of the target structure, which is then converted in one or more steps.

A highly effective and widely used precursor-based method is the Finkelstein reaction . byjus.comwikipedia.org This classic nucleophilic substitution (SN2) reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the commercially available and relatively inexpensive precursor, 2-chloro-N-methylacetamide, is treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI). organic-chemistry.orgiitk.ac.in

The reaction's success hinges on the choice of solvent. Acetone is the classic solvent because sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide byproduct is not. wikipedia.org This insolubility causes the byproduct to precipitate out of the solution, effectively shifting the reaction equilibrium towards the desired iodo-product according to Le Châtelier's principle. wikipedia.orgtestbook.com The reaction is particularly effective for α-carbonyl halides due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. wikipedia.org

A typical Finkelstein reaction pathway is outlined below:

| Step | Description | Starting Material | Reagent | Solvent | Product |

| 1 | Halogen Exchange | 2-Chloro-N-methylacetamide | Sodium Iodide (NaI) | Acetone | This compound |

Another precursor route involves the amidation of an activated iodoacetic acid derivative. In this method, iodoacetyl chloride or iodoacetic anhydride (B1165640) is reacted with methylamine. This forms the amide bond directly, yielding the final product. This method is very direct but may be less common due to the higher reactivity and potential instability of iodoacetyl halides compared to their chloro- or bromo-analogs.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical concepts in the synthesis of this compound, ensuring that the iodine atom is placed exclusively at the α-carbon of the acetyl group.

Regioselectivity refers to the control of the position of the chemical bond formation. In the context of direct iodination of N-methylacetamide, the reaction must be selective for the α-carbon over the nitrogen atom of the amide. While the nitrogen atom has a lone pair of electrons, the formation of an N-I bond is generally less favorable under conditions that promote enolate formation. By using strong, non-nucleophilic bases (like lithium diisopropylamide) or acid catalysis, the reaction is directed towards the formation of a C-I bond at the α-position.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For a simple molecule like this compound, this is less of a concern. However, in the synthesis of more complex molecules containing this moiety, it is crucial. For instance, a patent for the synthesis of the X-ray contrast agent Iomeprol involves the alkylation of a complex phenol (B47542) with 2-chloro-N-methylacetamide. google.com The reaction conditions must be selective for O-alkylation without affecting the numerous other amide groups present in the molecule.

The Finkelstein reaction is an excellent example of a highly chemo- and regioselective strategy. The starting material, 2-chloro-N-methylacetamide, has a predefined site of reactivity at the carbon bearing the chlorine atom. The SN2 reaction mechanism ensures that the iodide nucleophile attacks this specific carbon, replacing the chloride and leaving the stable amide bond untouched. This pre-functionalization strategy avoids the potential side reactions associated with direct iodination.

Catalytic Methods for this compound Synthesis

The use of catalysts can significantly improve the efficiency and environmental profile of chemical syntheses. While stoichiometric methods are common, several catalytic approaches can be envisioned or adapted for the synthesis of this compound.

Metal-Catalyzed Iodination: Transition metals are known to catalyze halogenation reactions. For example, copper(II) oxide (CuO) has been shown to be an effective catalyst for the direct α-iodination of aromatic ketones with molecular iodine. organic-chemistry.org This system operates under neutral conditions and the catalyst is believed to activate the iodine and neutralize the HI byproduct. A similar CuO-catalyzed system could potentially be adapted for the α-iodination of N-methylacetamide. Palladium (Pd) complexes have also been used to catalyze the C-H iodination of amides, although these methods often target the ortho-position of an aromatic ring directed by the amide group rather than the aliphatic α-carbon. nih.gov

Iodine as a Catalyst: Molecular iodine itself can act as a catalyst in certain transformations. It can function as a mild Lewis acid or generate a Brønsted acid in situ, activating substrates for subsequent reactions. nih.gov While more commonly applied to C-N or C-C bond formation, its potential to catalyze the activation of an amide for subsequent iodination under specific conditions cannot be ruled out. nih.gov

Organocatalysis: Non-metal, organic molecules can also catalyze reactions. For instance, an N-iodosuccinimide (NIS) catalyst has been developed for amide synthesis from nitroalkanes and amines, demonstrating an iodide-umpolung catalytic system. rsc.org Sequential organo- and iodine catalysis has been used for the α-amination of amides, showing the potential for complex catalytic cycles involving amides and iodine. acs.orgacs.org These advanced methods highlight the possibility of developing a dedicated organocatalytic system for the α-iodination of amides.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Waste Prevention & Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product (high atom economy).

Finkelstein Reaction: The reaction of 2-chloro-N-methylacetamide with NaI (C₃H₆ClNO + NaI → C₃H₆INO + NaCl) exhibits excellent atom economy, as the only byproduct is sodium chloride. This is often the preferred route from a waste perspective.

Safer Solvents and Auxiliaries: The choice of solvent is critical.

Acetone, used in the Finkelstein reaction, is a volatile and flammable organic solvent. Research into greener alternatives, such as ionic liquids or more benign polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), could improve the sustainability of this process. wikipedia.org

Catalytic methods that can operate in water or with minimal solvent would be a significant green advancement.

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure. The Finkelstein reaction often requires heating to reflux, consuming energy. Catalytic methods could lower the activation energy of the reaction, potentially allowing for milder conditions. organic-chemistry.org

Use of Catalytic Reagents: Catalytic methods are inherently greener than stoichiometric ones because they are used in small amounts and can, in principle, be recycled and reused. A move from stoichiometric reagents (e.g., a full equivalent of base in direct iodination) to a catalytic system (e.g., 5 mol% of a copper catalyst) represents a major improvement in sustainability. organic-chemistry.orgnih.gov

A comparative analysis of the primary synthetic routes is provided below.

| Synthetic Approach | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Direct Iodination | Potentially high atom economy; fewer synthetic steps. | Often requires stoichiometric strong bases or acids; potential for side products and waste. |

| Precursor-Based (Finkelstein) | High atom economy and yield; high selectivity; readily available precursors. | Relies on organic solvents (acetone); often requires heating; generates salt byproduct. |

| Catalytic Methods | Reduces waste by using substoichiometric reagents; can enable milder reaction conditions. | Catalysts can be expensive or toxic (heavy metals); may require specific ligands or additives. |

Chemical Reactivity and Reaction Mechanisms of 2 Iodo N Methylacetamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

The most prominent reactions involving 2-Iodo-N-methylacetamide are nucleophilic substitutions at the alpha-carbon, where the iodide ion serves as an excellent leaving group.

Reactions of this compound with nucleophiles predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by the nucleophile on the alpha-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group (iodide) are positioned 180 degrees apart. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

| Feature | Description |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) |

| Key Step | Backside attack of the nucleophile on the alpha-carbon |

| Leaving Group | Iodide ion (I-) |

| Stereochemistry | Inversion of configuration at the alpha-carbon |

| Rate Law | Rate = k[this compound][Nucleophile] |

This compound is an effective alkylating agent, transferring its N-methylacetamido-methyl group to a variety of nucleophilic substrates. The mechanism is a classic SN2 alkylation. The scope of nucleophiles that can be alkylated by this reagent is broad and includes carbanions, amines, and alkoxides. The efficiency of the alkylation is influenced by the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. For instance, softer nucleophiles tend to react more readily at the alpha-carbon.

A significant area of study for this compound is its reaction with thiol-containing molecules, such as cysteine residues in proteins and other thiol-containing analogs. The sulfur atom of a thiol group is a potent nucleophile that readily attacks the alpha-carbon of this compound, displacing the iodide ion. This reaction, often referred to as S-alkylation, results in the formation of a stable thioether bond. The high reactivity of this compound towards thiols makes it a valuable tool in biochemistry for probing the presence and reactivity of cysteine residues in peptides and proteins. The reaction is typically rapid and proceeds under mild conditions.

The reaction with a cysteine analog can be represented as: R-SH + I-CH₂-C(O)NHCH₃ → R-S-CH₂-C(O)NHCH₃ + HI

| Nucleophile | Product Type | Bond Formed |

| Thiol (R-SH) | Thioether | C-S |

| Amine (R-NH₂) | Secondary Amine | C-N |

| Alkoxide (R-O⁻) | Ether | C-O |

Reactions Involving the Amide Moiety

The amide group of this compound also possesses reactive sites, although these are generally less reactive than the alpha-carbon in nucleophilic substitution reactions.

The hydrogen atom attached to the nitrogen of the amide group is weakly acidic and can be deprotonated by a strong base. The resulting amidate anion can then be functionalized by reacting with electrophiles. However, this reactivity is often overshadowed by the high electrophilicity of the alpha-carbon. Selective functionalization at the amide nitrogen in the presence of the iodo group requires careful selection of reagents and reaction conditions to avoid competing reactions at the alpha-carbon.

The carbonyl carbon of the amide group is electrophilic but is less reactive towards nucleophiles than the carbonyl of a ketone or an aldehyde due to the delocalization of the nitrogen lone pair into the carbonyl group. Nevertheless, under forcing conditions, it can undergo reactions such as reduction or hydrolysis. For example, strong reducing agents like lithium aluminum hydride can reduce the amide to an amine. Acidic or basic hydrolysis can cleave the amide bond to yield N-methylamine and iodoacetic acid. These transformations, however, are not as common or as facile as the nucleophilic substitution at the alpha-carbon.

Metal-Mediated and Catalyzed Transformations

The presence of a carbon-iodine bond alpha to an amide carbonyl group makes this compound a prime candidate for various metal-mediated transformations. These reactions leverage the C-I bond's reactivity for reduction, cross-coupling, and other bond-forming processes.

Reductive Transformations (e.g., Samarium Diiodide Systems)

Samarium diiodide (SmI₂) is a powerful single-electron transfer (SET) agent widely used for promoting reductive bond formations under mild conditions. wikipedia.orgnih.gov In the context of α-halo amides like this compound, SmI₂ is exceptionally effective. The primary interaction involves the transfer of an electron from the Sm(II) center to the iodo-amide, leading to the cleavage of the carbon-iodine bond. This generates a samarium(III) enolate intermediate, which is a key species in subsequent reactions. acs.org

The reactivity of SmI₂ can be finely tuned by additives. pageplace.dersc.org For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) or water can significantly alter the reduction potential of the system, enabling reactions that might not proceed otherwise. wikipedia.orgresearchgate.net These reductive systems can be used for simple dehalogenation to form N-methylacetamide or for more complex carbon-carbon bond-forming reactions. One major application is in Reformatsky-type reactions, where the samarium enolate generated from the α-halo amide reacts with an electrophile, such as an aldehyde or ketone. acs.org While much of the literature focuses on α-bromo or α-chloro amides, the principles are directly applicable to the more reactive this compound. nih.govorganic-chemistry.org

Catalytic systems using SmI₂ have also been developed to reduce the cost and toxicity associated with stoichiometric use. These systems employ a co-reductant, such as magnesium, to regenerate the active Sm(II) species from the Sm(III) formed during the reaction. thieme-connect.com

| Reaction Type | Description | Key Intermediate | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Simple Reduction | Reductive cleavage of the C-I bond, followed by protonation. | Alkyl radical/anion | N-methylacetamide | chemistry-chemists.com |

| Intramolecular Reformatsky Reaction | The generated samarium enolate attacks an intramolecular electrophile (e.g., an ester or ketone) to form a cyclic product. | Samarium(III) enolate | Nitrogen heterocycles (e.g., tetramic acids) nih.gov | acs.orgnih.gov |

| Intermolecular Cross-Coupling | The samarium enolate reacts with an external electrophile, such as a carbonyl compound or an α,β-unsaturated amide. | Samarium(III) enolate or ketyl radical | β-hydroxy amides or γ-lactams | acs.orgnih.gov |

| Catalytic Aza-Reformatsky Reaction | Reaction with an imine using catalytic SmI₂ and a co-reductant to form β-amino amides. | Samarium(III) enolate | β-amino amide derivatives | thieme-connect.com |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N/C-O Bond Formation)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, involves the coupling of an aryl or vinyl halide/triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org While typically applied to aryl halides, the principles can be extended to alkyl halides, particularly activated ones like this compound.

In such a reaction, this compound would serve as the electrophilic partner. The general catalytic cycle begins with the oxidative addition of the C-I bond of the iodo-amide to a Pd(0) complex. wuxiapptec.com Following this, coordination of the amine nucleophile and subsequent deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org A variety of amines, including primary and secondary aliphatic and aromatic amines, could potentially be coupled. wuxiapptec.com

Similar palladium-catalyzed protocols exist for C-O bond formation, allowing the synthesis of α-alkoxy or α-aryloxy amides from alcohols or phenols. wikipedia.org The choice of ligand on the palladium catalyst is crucial for success, with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes often providing the best results. organic-chemistry.org While aryl iodides can sometimes have an inhibitory effect in Buchwald-Hartwig reactions, the high reactivity of the C(sp³)-I bond in this compound makes it a promising substrate. wuxiapptec.com

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Glycinamide derivative (R₂N-CH₂-C(O)NHCH₃) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Alcohol/Phenol (B47542) (ROH) | Pd(OAc)₂ / Biarylphosphine ligand / K₃PO₄ | α-Alkoxy/Aryloxy amide (RO-CH₂-C(O)NHCH₃) | wikipedia.org |

| Suzuki Coupling | Organoboron Reagent (RB(OH)₂) | Pd(PPh₃)₄ / Base | α-Aryl/Vinyl-N-methylacetamide (R-CH₂-C(O)NHCH₃) | nih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | γ-Keto amide (R-C≡C-CH₂-C(O)NHCH₃) | nih.gov |

C-X Bond Activation Mechanisms

The activation of the carbon-iodine (C-I) bond is the critical initial step in the metal-mediated transformations of this compound. The mechanism of this activation varies significantly depending on the metal and reaction conditions.

Single-Electron Transfer (SET): In reactions with strong one-electron reductants like samarium diiodide, the activation occurs via an outer-sphere electron transfer from the metal [Sm(II)] to the C-I bond. researchgate.net This transfer populates the σ* antibonding orbital of the C-I bond, leading to its rapid, irreversible cleavage. This process generates an α-amido radical and an iodide anion. The radical is then typically reduced further by a second equivalent of SmI₂ to form an organosamarium intermediate (a samarium enolate), which acts as the key nucleophile in subsequent steps. wikipedia.orgacs.org

Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the activation proceeds through an oxidative addition mechanism. wikipedia.org A low-valent, coordinatively unsaturated palladium(0) species, generated in situ, attacks the C-I bond. This concerted process involves the cleavage of the C-I bond and the formation of new C-Pd and Pd-I bonds, resulting in a square planar palladium(II) intermediate. wikipedia.orgwuxiapptec.com The reactivity order for this step is generally C-I > C-Br > C-Cl, making iodo-compounds highly reactive substrates. wuxiapptec.com

Other Mechanisms: Other metals can also activate C-I bonds. For example, gas-phase studies have shown that silver cluster cations can activate the C-I bond of 2-iodoethanol, suggesting the potential for similar reactivity with iodo-amides. nih.gov

Radical Reactions and Mechanistic Investigations

The C-I bond in this compound is relatively weak, making it an excellent precursor for generating carbon-centered radicals under mild conditions. These radical intermediates can participate in a variety of useful intramolecular and intermolecular transformations.

Formation and Reactivity of Radical Intermediates

The primary radical intermediate formed from this compound is the N-methylacetamido-2-yl radical. This species can be generated through several methods:

Homolytic Cleavage: Thermal or photochemical decomposition of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride, leads to the abstraction of the iodine atom, forming the desired carbon-centered radical. kyoto-u.ac.jpiupac.org

Atom Transfer: This process involves the transfer of the iodine atom to a transition metal or another radical species. Triethylborane, for example, can initiate radical reactions in water through an atom transfer mechanism. kyoto-u.ac.jp

Reductive Cleavage: As discussed previously, single-electron transfer from reagents like SmI₂ also initially produces a radical intermediate. researchgate.net

The resulting α-amido radical is a trivalent species with the unpaired electron residing in a p-orbital. utexas.edu Its structure is approximately planar at the radical center. bbhegdecollege.com This radical can be trapped by hydrogen atom donors (reduction), or it can add to unsaturated systems like alkenes and alkynes to form new carbon-carbon bonds.

Intramolecular and Intermolecular Radical Processes

The synthetic utility of the N-methylacetamido-2-yl radical is most evident in cyclization and addition reactions.

Intramolecular Radical Cyclization: If the nitrogen atom of this compound bears an unsaturated substituent (e.g., an allyl or propargyl group), the initially formed radical can undergo an intramolecular cyclization. Studies on related N-allyl-2-iodo amides show that they undergo efficient atom transfer radical cyclization to produce γ-lactams. kyoto-u.ac.jp For example, N,N-diallyl-2-iodoacetamide cyclizes smoothly to give a β-iodomethyl-substituted γ-lactam. kyoto-u.ac.jp These cyclizations are often highly regioselective, typically following the 5-exo-trig pathway for N-allyl substrates. Photocatalytic methods have also been developed for similar cyclizations of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides, highlighting a modern approach to these transformations. rsc.org

Intermolecular Radical Addition: The radical derived from this compound can also be trapped by external, intermolecular radical acceptors. The addition of 2-iodoacetamide to alkenols in water has been shown to produce γ-substituted γ-lactones in high yields, demonstrating a powerful intermolecular C-C bond-forming strategy. kyoto-u.ac.jp Similarly, ligated boryl radicals have been shown to mediate the intermolecular hydroalkylation of olefins using alkyl iodides, a process that could be applied to this compound. nih.gov These intermolecular reactions are valuable for building molecular complexity from simple starting materials. nih.gov

| Process Type | Substrate Example | Initiation Method | Key Step | Product Type | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | N-allyl-N-methyl-2-iodoacetamide | Triethylborane/Water | 5-exo-trig cyclization | γ-Lactam | kyoto-u.ac.jp |

| Intermolecular Addition | 2-Iodoacetamide + Alkenol | Radical Initiator in Water | Intermolecular radical addition followed by lactonization | γ-Lactone | kyoto-u.ac.jp |

| Radical Translocation | 2-Iodo-phenyl methyl-amides | Photolysis/Initiator | 1,5-Hydrogen atom transfer | Cyclized products via a more stable radical | mdpi.com |

| Intermolecular Hydroalkylation | Alkyl Iodide + Olefin | Photochemical/Boryl Radical | Halogen Atom Transfer (XAT) | Substituted Alkane | nih.gov |

Kinetic and Thermodynamic Studies of this compound Reactions

The reactivity of this compound is primarily governed by the presence of a reactive carbon-iodine (C-I) bond adjacent to an electron-withdrawing amide group. This structure makes it a potent alkylating agent, susceptible to nucleophilic attack, particularly through a bimolecular nucleophilic substitution (S_N2) mechanism. Kinetic and thermodynamic studies, while not extensively documented specifically for this compound, can be understood through the well-established principles of physical organic chemistry and by comparison with analogous haloacetamide compounds.

General Principles of Reactivity

The primary reaction pathway for this compound involves the substitution of the iodide ion by a nucleophile. libretexts.org The rate of this reaction is described as bimolecular (S_N2), meaning the rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.orgulethbridge.ca

The general rate law can be expressed as: Rate = k[CH₃NHC(O)CH₂I][Nu⁻]

Where:

k is the second-order rate constant.

[CH₃NHC(O)CH₂I] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the iodide leaving group departs. libretexts.org This process goes through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing iodide. libretexts.orglibretexts.org

Kinetic Factors Influencing Reaction Rate

Several factors influence the rate constant (k) of these reactions:

Leaving Group: The iodide ion is an excellent leaving group because it is a large, highly polarizable, and stable anion (the conjugate base of a strong acid, HI). ksu.edu.sa In the haloacetamide series, the reactivity order follows the strength of the leaving group: I > Br > Cl > F. ksu.edu.sa Therefore, this compound is expected to be significantly more reactive than its bromo or chloro analogues.

Nucleophile Strength: The rate of S_N2 reactions is highly sensitive to the strength of the nucleophile. libretexts.org Stronger, more reactive nucleophiles will lead to a faster reaction. Thiolates (RS⁻), for example, are particularly effective nucleophiles for alkylating agents like iodoacetamide (B48618) and its derivatives. wikipedia.org

Steric Hindrance: The S_N2 mechanism is sensitive to steric bulk around the reaction center. ulethbridge.ca Since this compound is a primary halide, it has minimal steric hindrance, allowing for easy "backside attack" by the nucleophile, which leads to a faster reaction rate compared to more substituted halides. ulethbridge.calibretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile through hydrogen bonding. libretexts.orgksu.edu.sa

Thermodynamic Considerations

CH₃NHC(O)CH₂I + Nu⁻ ⇌ CH₃NHC(O)CH₂Nu + I⁻

Enthalpy (ΔH): These reactions are generally exothermic (negative ΔH). This is because the bond being formed (C-Nu) is often stronger than the C-I bond being broken.

Entropy (ΔS): The change in entropy is typically small for S_N2 reactions as the number of molecules remains the same on both sides of the reaction.

Gibbs Free Energy (ΔG): Since the reaction is usually exothermic, the change in Gibbs free energy (ΔG = ΔH - TΔS) is generally negative, indicating a spontaneous and thermodynamically favorable process.

Activation Energy (Ea)

The activation energy (Ea or ΔG‡) is the energy barrier that must be overcome for the reaction to occur. libretexts.org For S_N2 reactions, this corresponds to the energy of the transition state. Computational studies on similar S_N2 reactions, such as the reaction of methyl bromide with cyanide, show activation energies around 45 kJ/mol. oregonstate.edu For N-acyloxy-N-alkoxyamides undergoing S_N2 reactions at nitrogen, activation energies have been found to be in the range of 40 to 60 kJ mol⁻¹. mdpi.com Given the excellent leaving group (I⁻) and the unhindered primary carbon, the activation energy for reactions of this compound is expected to be relatively low, contributing to its high reactivity.

The table below presents representative, estimated kinetic and thermodynamic data for the reaction of this compound with a generic strong nucleophile (e.g., a thiolate) in a polar aprotic solvent, based on data for analogous reactions.

Interactive Table: Estimated Kinetic and Thermodynamic Parameters for the Reaction of this compound with a Thiolate Nucleophile

| Parameter | Symbol | Estimated Value | Unit | Significance |

| Rate Constant | k | High | M⁻¹s⁻¹ | Indicates a fast reaction rate under standard conditions. |

| Activation Energy | E_a | ~40-55 | kJ/mol | A relatively low energy barrier, characteristic of a facile S_N2 reaction with a good leaving group. |

| Enthalpy Change | ΔH | < 0 (Exothermic) | kJ/mol | The reaction releases heat, indicating the products are more stable than the reactants. |

| Gibbs Free Energy Change | ΔG | < 0 (Spontaneous) | kJ/mol | The reaction proceeds spontaneously to favor the formation of products. |

Spectroscopic and Structural Elucidation of 2 Iodo N Methylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of 2-Iodo-N-methylacetamide, providing unambiguous evidence for its molecular framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like iodine and the amide group causing significant deshielding (a shift to a higher ppm value). hw.ac.ukoregonstate.edu

The expected signals are:

Methylene (B1212753) Protons (I-CH₂-C=O): These protons are adjacent to the highly electronegative iodine atom and the carbonyl group. This environment results in a significant downfield chemical shift, typically in the range of 3.5-4.0 ppm. pdx.edu The signal appears as a singlet, as there are no adjacent protons to cause spin-spin coupling.

N-Methyl Protons (NH-CH₃): The protons of the methyl group attached to the nitrogen atom are influenced by the amide functionality. Their signal is typically observed as a doublet in the range of 2.7-2.9 ppm due to coupling with the adjacent N-H proton.

Amide Proton (N-H): The amide proton signal is often broad and appears further downfield, typically in the range of 6.0-8.0 ppm. compoundchem.com Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. This proton couples with the N-methyl protons, splitting their signal into a doublet, and is itself split into a quartet by the three N-methyl protons (though this is often observed as a broad signal).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| I-CH₂-C=O | 3.7 | Singlet (s) | N/A |

| NH-CH₃ | 2.8 | Doublet (d) | ~5 Hz |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. compoundchem.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. compoundchem.com

The characteristic resonances for this compound are:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is significantly deshielded and resonates at a low field, typically in the range of 165-175 ppm. oregonstate.edulibretexts.org

Methylene Carbon (I-CH₂-): The carbon atom bonded to the iodine is highly deshielded due to the electronegativity of the halogen. Its signal is expected to appear in the range of 0-10 ppm.

N-Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen atom typically resonates in the range of 25-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 168 |

| I-C H₂- | 5 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. compoundchem.comoregonstate.edu

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignment of this compound by revealing correlations between different nuclei. hw.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.educolumbia.edu For this compound, the HSQC spectrum would show:

A cross-peak connecting the ¹H signal of the I-CH₂- protons (~3.7 ppm) with the ¹³C signal of the I-CH₂- carbon (~5 ppm).

A cross-peak correlating the ¹H signal of the N-CH₃ protons (~2.8 ppm) with the ¹³C signal of the N-CH₃ carbon (~26 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.eduwisc.edunih.gov This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. wisc.edunih.gov Key HMBC correlations for this compound would include:

A correlation from the methylene protons (I-CH₂-) to the carbonyl carbon (-C=O).

A correlation from the N-methyl protons (-CH₃) to the carbonyl carbon (-C=O).

A correlation from the amide proton (N-H) to the N-methyl carbon (-CH₃) and the carbonyl carbon (-C=O).

These 2D NMR experiments provide unambiguous confirmation of the connectivity within the this compound molecule.

Amides, including this compound, exhibit restricted rotation around the C-N bond due to its partial double bond character. This can lead to the existence of different conformers (rotamers), which may be observable by NMR spectroscopy. st-andrews.ac.uk

Variable-temperature (VT) NMR is a powerful technique used to study such dynamic processes. st-andrews.ac.ukscielo.br

At low temperatures, the rotation around the C-N bond is slow on the NMR timescale. If distinct conformers are present, separate sets of signals may be observed for each.

As the temperature is increased, the rate of rotation increases. The separate signals will broaden, eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. st-andrews.ac.uk

By analyzing the spectra at different temperatures, it is possible to determine the energy barrier to rotation and gain insight into the conformational dynamics of the molecule. st-andrews.ac.uknih.gov For N-substituted acetamides, this barrier provides information about the stability of the different rotational isomers.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to specific bond vibrations (stretching, bending), providing a fingerprint of the functional groups present.

The IR and Raman spectra of this compound are dominated by characteristic bands associated with the secondary amide group. nih.gov

Amide I Band: This band, appearing in the 1630-1680 cm⁻¹ region, is one of the most intense absorptions in the IR spectrum of amides. nih.govmdpi.com It primarily arises from the C=O stretching vibration. The exact frequency is sensitive to the molecular environment and hydrogen bonding.

Amide II Band: This band is found between 1510 and 1570 cm⁻¹ and results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govmdpi.com Its presence is characteristic of secondary amides.

Amide III Band: This is a more complex vibrational mode, typically observed in the 1250-1350 cm⁻¹ range. nih.gov It arises from a mixture of C-N stretching, N-H bending, and other vibrations.

The Raman spectrum provides complementary information. While the Amide I band is also strong in Raman, the intensities of the Amide II and III bands can differ compared to the IR spectrum, aiding in a more complete vibrational analysis. researchgate.net

Table 3: Characteristic IR and Raman Amide Bands for N-Methylacetamides

| Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode |

|---|---|---|

| Amide I | 1630 - 1680 | C=O Stretch nih.gov |

| Amide II | 1510 - 1570 | N-H Bend, C-N Stretch nih.gov |

The presence and positions of these characteristic amide bands in the IR and Raman spectra serve as a definitive indicator of the N-methylacetamide functionality within the molecule.

Characteristic Frequencies of the C-I Bond

The carbon-iodine (C-I) bond is a key functional group in this compound. Its vibrational frequency in infrared (IR) and Raman spectroscopy is a useful diagnostic tool. Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a low frequency, typically in the far-infrared region of the spectrum.

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-I | Stretch | 500 - 600 docbrown.info |

| C=O | Stretch (Amide I) | 1630 - 1680 msu.edu |

| N-H | Bend (Amide II) | 1530 - 1560 (secondary amides) msu.edu |

| N-H | Stretch | 3170 - 3500 msu.edu |

| C-H | Stretch (sp³) | 2850 - 3000 libretexts.org |

This table presents typical frequency ranges for the key functional groups.

Solvent Effects on Vibrational Frequencies

The vibrational frequencies of a solute molecule can be influenced by its surrounding solvent environment, a phenomenon known as vibrational solvatochromism wikipedia.org. For this compound, the polar amide group is particularly susceptible to solvent interactions, primarily through hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Studies on the model compound N-methylacetamide (NMA) provide insight into the expected solvent effects. The frequencies of the Amide I (primarily C=O stretch) and N-H stretching bands are sensitive to the hydrogen-bonding capabilities of the solvent researchgate.netresearchgate.netacs.org.

Amide I Band (C=O Stretch): In aprotic, non-polar solvents, the C=O stretch appears at a higher frequency. In polar, protic solvents (like water), hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, causing a shift to a lower frequency (a redshift) nih.gov.

N-H Stretch: The N-H stretching frequency also experiences a redshift in solvents that are strong hydrogen bond acceptors. The interaction between the solvent and the N-H proton weakens the N-H bond, lowering its vibrational frequency.

The table below, based on data for N-methylacetamide (NMA), illustrates these shifts and serves as a model for the behavior expected for this compound.

| Solvent | Amide I (C=O) Frequency (cm⁻¹) | Amide II (N-H) Frequency (cm⁻¹) | **N-H Stretch Frequency (cm⁻¹) ** |

| Dioxane | 1678 | 1547 | 3474 |

| Acetonitrile | 1672 | 1545 | 3458 |

| Dimethyl Sulfoxide (B87167) | 1657 | 1555 | 3416 |

| Water (D₂O) | 1645 | - | - |

Data adapted from studies on N-methylacetamide (NMA) to illustrate expected solvent-induced shifts. researchgate.netresearchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and confirmation of its molecular formula.

For this compound, the molecular formula is C₃H₆INO. The theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement of the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ that matches this theoretical value within a few parts per million (ppm) serves as definitive confirmation of the molecular formula.

| Property | Value |

| Molecular Formula | C₃H₆INO |

| Theoretical Monoisotopic Mass | 198.94942 Da uni.lu |

| Expected [M+H]⁺ Adduct (m/z) | 199.95670 uni.lu |

| Expected [M+Na]⁺ Adduct (m/z) | 221.93864 uni.lu |

This table shows the calculated exact masses used for HRMS confirmation.

Fragmentation Pathways and Structural Information

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo fragmentation through several predictable pathways. The resulting fragment ions provide valuable information about the molecule's structure chemguide.co.uk. The weakest bonds are most likely to break, and the most stable resulting cations will be most abundant.

Key fragmentation pathways for amides include α-cleavage, which is cleavage of the bond adjacent to the carbonyl group or the nitrogen atom jove.comnih.gov. For iodo-compounds, cleavage of the relatively weak C-I bond is also a dominant process docbrown.info.

Plausible Fragmentation Pathways:

Loss of Iodine Radical: The most likely initial fragmentation is the homolytic cleavage of the weak C-I bond to lose an iodine radical (•I), resulting in a stable acylium-iminium ion. [CH₂ICONHCH₃]⁺• → [CH₂=C(OH)NHCH₃]⁺• → [CH₂CONHCH₃]⁺ + •I

Alpha-Cleavage (C-C): Cleavage of the C-C bond between the carbonyl carbon and the iodinated carbon. This results in the formation of an [ICONHCH₃]⁺• ion or a [CH₂]⁺• radical.

N-CO Bond Cleavage: A common fragmentation pathway in amides is the cleavage of the amide bond, which would lead to the formation of an acylium ion [CH₂ICO]⁺. nih.gov

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| Molecular Ion | [C₃H₆INO]⁺• | 199 | Ionization of parent molecule |

| Acylium-Iminium Ion | [C₃H₆NO]⁺ | 72 | Loss of Iodine radical (•I) |

| Iminium Ion | [CH₂=NHCH₃]⁺ | 44 | α-cleavage and rearrangement |

| Acylium Ion | [CH₂ICO]⁺ | 141 | N-CO bond cleavage |

| Iodine Cation | [I]⁺ | 127 | C-I bond cleavage docbrown.info |

This table outlines the expected major fragments of this compound in mass spectrometry.

X-ray Crystallography

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid carleton.edu.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state carleton.eduijream.org. A search of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported.

However, the crystal structure of the parent compound, N-methylacetamide (NMA), is known and can be used to predict the likely structural features of its iodo-derivative nih.gov. The NMA molecule is planar, a characteristic feature of secondary amides due to the delocalization of the nitrogen lone pair into the carbonyl group. In the solid state, NMA molecules are linked by strong intermolecular N-H···O=C hydrogen bonds, forming infinite chains.

It is expected that this compound would also exhibit a planar amide group and form similar hydrogen-bonded chains in its crystal lattice. The bulky iodine atom would influence the crystal packing, potentially leading to different unit cell parameters and symmetry compared to NMA. The table below presents the known crystallographic data for N-methylacetamide as a reference.

| Parameter | N-methylacetamide |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pn2₁a nih.gov |

| a (Å) | 9.65 nih.gov |

| b (Å) | 6.33 nih.gov |

| c (Å) | 7.17 nih.gov |

| α, β, γ (°) | 90, 90, 90 nih.gov |

| Key Feature | Planar amide group, intermolecular N-H···O hydrogen bonding nih.gov |

Crystallographic data for the parent compound N-methylacetamide. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise bond lengths, bond angles, and torsion angles of a molecule are fundamental to understanding its three-dimensional structure and reactivity. In the absence of a crystal structure for this compound, the analysis of its derivatives provides critical data. For instance, in the structure of cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide, the amide C-N bond length is reported to be 1.357 (4) Å, which is a typical length for an amide bond, indicating sp² hybridization of the nitrogen atom. The bond-angle sum at the nitrogen atom is 360.0°, further confirming its planar geometry.

The conformation of the methyl-amide group is a crucial aspect of the molecule's structure. In its derivatives, the syn conformation is predominantly observed, with the C7—N1—C8—O1 torsion angle being approximately 2.5 (5)°. This indicates that the methyl group on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond. Furthermore, the orientation of the amide group relative to other parts of the molecule is described by additional torsion angles. For example, in the phenyl-substituted derivative, the amide group is nearly perpendicular to the benzene (B151609) ring.

Table 1: Selected Bond Lengths in a this compound Derivative

| Bond | Length (Å) |

| C8—N1 | 1.357 (4) |

| C6—N1 | 1.435 (4) |

Table 2: Selected Torsion Angles in a this compound Derivative

| Torsion Angle | Value (°) |

| C7—N1—C8—O1 | 2.5 (5) |

| C6—N1—C8—C9 | 2.6 (5) |

Investigation of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In the derivatives of this compound, halogen bonding plays a significant role in the crystal packing. Specifically, short intermolecular I⋯O halogen bonds are observed.

In the crystal structure of cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide, these I⋯O interactions lead to the formation of chains of molecules. The I⋯O distance in this case is 3.012 (2) Å. In a related derivative, cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide, these halogen bonds result in the formation of isolated dimers, with I⋯O distances of 3.024 (4) Å and 3.057 (4) Å. The C—I⋯O angles are close to linear, measuring 171.71 (17)° and 175.98 (16)°, which is characteristic of strong halogen bonds.

Beyond halogen bonding, other intermolecular forces such as van der Waals interactions are also present, although no other specific directional interactions like π–π stacking have been identified in these particular crystal structures. The shortest intermolecular H⋯H contacts are also noted, providing a complete picture of the crystal packing.

Table 3: Intermolecular Halogen Bond Parameters in this compound Derivatives

| Derivative | Interaction Type | Distance (Å) | Angle (°) | Supramolecular Assembly |

| Cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide | I⋯O | 3.012 (2) | - | nih.gov chains |

| Cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide | I⋯O | 3.024 (4) | 171.71 (17) | Dimers |

| Cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide | I⋯O | 3.057 (4) | 175.98 (16) | Dimers |

Computational and Theoretical Investigations of 2 Iodo N Methylacetamide

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic structure and related properties of molecules. These methods provide a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For N-methylacetamide, DFT calculations have been used to predict its equilibrium geometry, including bond lengths and angles. umich.edu These calculations confirm that the trans-conformer of NMA is more stable than the cis-conformer. umich.edu

Table 1: Calculated Geometric Parameters for trans-N-methylacetamide

| Parameter | Calculated Value (4-31G* basis set) | Experimental Value (Electron Diffraction) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.218 | 1.221 |

| C-N | 1.369 | 1.386 |

| N-C(methyl) | 1.458 | 1.469 |

| C-C(methyl) | 1.516 | 1.520 |

| Bond Angles (°) | ||

| O=C-N | 122.9 | 121.8 |

| C-N-C(methyl) | 120.9 | 119.5 |

| O=C-C(methyl) | 121.6 | 121.1 |

Data sourced from ab initio studies on N-methylacetamide conformers. umich.edu

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning the vibrational modes observed in experimental spectra. For NMA, extensive calculations have been performed to assign the characteristic amide bands (Amide I, II, and III). aip.orgsemanticscholar.org

Amide I: Primarily C=O stretching, calculated around 1660 cm⁻¹.

Amide II: A mix of N-H in-plane bending and C-N stretching.

Amide III: A complex mix of C-N stretching and N-H bending.

For 2-Iodo-N-methylacetamide, the most significant change in the vibrational spectrum would be the introduction of a C-I stretching mode. This vibration is typically observed in the far-infrared region, around 500-600 cm⁻¹. The presence of the heavy iodine atom would also perturb the frequencies of other vibrational modes, potentially shifting the Amide I, II, and III bands due to changes in electronic structure and mass.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for N-methylacetamide

| Vibrational Mode | Description | Calculated Frequency (HF/631G*) |

|---|---|---|

| Amide I | C=O stretch | 1658 |

| Amide II | CNH bend | 1529 |

| Amide III | CNH bend | 1285 |

| CH₃ asymmetric stretch | Methyl C-H stretch | 2965, 2950 |

| CH₃ symmetric stretch | Methyl C-H stretch | 2872, 2864 |

| NH wag | Out-of-plane N-H bend | 618 |

Data from Hartree-Fock calculations on N-methylacetamide. orientjchem.org

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

In N-methylacetamide, the HOMO is typically localized on the p-orbital of the oxygen atom, while the LUMO is a π* orbital associated with the C=O bond. The substitution with an iodine atom in this compound would introduce new orbitals and significantly influence the FMOs. The lone pairs of the iodine atom would contribute to higher-energy occupied molecular orbitals, likely raising the energy of the HOMO. The electronegativity of iodine would also lower the energy of the LUMO. This combined effect would likely lead to a smaller HOMO-LUMO gap, suggesting that this compound is more chemically reactive than NMA, particularly as an electrophile.

Table 3: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

These descriptors are commonly calculated from HOMO and LUMO energies to quantify reactivity. nih.govdergipark.org.tr

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can aid in structure elucidation. nih.govmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts. For NMA, theoretical calculations can reproduce experimental ¹H and ¹³C shifts with reasonable accuracy. In this compound, the "heavy atom effect" of iodine would be prominent. The carbon atom directly bonded to iodine (the α-carbon) would experience a significant downfield shift in its ¹³C NMR spectrum. The adjacent protons would also be deshielded.

IR Frequencies: As discussed in section 5.1.2, DFT calculations can predict the entire IR spectrum. The accuracy of these predictions allows for the identification of functional groups and the correlation of spectral features with molecular structure. semanticscholar.org

Atom in Molecules (AIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a method used to analyze the electron density topology to define atoms, bonds, and intermolecular interactions. nih.gov An important application of AIM is the characterization of non-covalent interactions like hydrogen bonds and halogen bonds. nih.govnih.gov

A key feature of this compound is its potential to act as a halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite the C-I covalent bond. wikipedia.orgaip.org This σ-hole can interact favorably with nucleophilic regions on other molecules, such as the carbonyl oxygen or amide nitrogen of a neighboring molecule. wikipedia.org AIM analysis would be used to locate the bond critical point (BCP) between the iodine and the acceptor atom, and the properties at this point (like electron density and its Laplacian) would quantify the strength and nature of the halogen bond. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are invaluable for studying the behavior of molecules in solution, including solvation, conformational dynamics, and intermolecular interactions.

Numerous MD studies have been conducted on N-methylacetamide in aqueous solutions to understand peptide hydration. cdnsciencepub.comaip.orgstfc.ac.uk These simulations have provided detailed insights into the hydrogen bonding network between the amide group and water molecules, showing how NMA's carbonyl oxygen acts as a hydrogen bond acceptor and its N-H group acts as a hydrogen bond donor. cdnsciencepub.comaip.org Simulations have also been used to study the dynamics of these hydrogen bonds and the orientational relaxation of NMA in water. aip.orgaip.org

For this compound, MD simulations would be crucial for understanding several key aspects:

Solvation Structure: How the larger, more hydrophobic iodomethyl group alters the surrounding water structure compared to the methyl group in NMA.

Hydrogen Bonding Dynamics: Whether the steric bulk and electronic influence of the iodine atom affect the strength and lifetime of the hydrogen bonds at the amide group. rsc.org

Intermolecular Interactions: MD simulations could explore the formation of both hydrogen bonds and halogen bonds in condensed phases, providing insight into the self-association behavior and the structure of liquid this compound.

Conformational Dynamics in Solution

The conformational landscape of this compound is determined by the rotation around its single bonds, primarily the C-C and C-N amide bonds. While direct computational studies on the conformational dynamics of this compound are not extensively documented in the literature, significant insights can be drawn from theoretical studies of its parent compound, N-methylacetamide (NMA).

Ab initio calculations on trans-N-methylacetamide have identified multiple stable conformers resulting from the rotational isomerism of the two methyl groups. uiuc.edu These conformers are energetically very close, with relative energy differences of only a few tenths of a kcal/mol, suggesting that multiple conformations can coexist in the vapor phase at room temperature. uiuc.edu The introduction of a bulky and heavy iodine atom in this compound in place of a hydrogen atom is expected to have a significant impact on this landscape. The increased steric hindrance would likely lead to higher rotational barriers around the Cα-C bond, potentially resulting in more distinct and well-defined low-energy conformers.

Molecular dynamics (MD) simulations are a key tool for exploring how a solvent environment influences these dynamics. For a molecule like this compound, MD simulations in an explicit solvent can reveal the timescale of conformational transitions and the preferred orientations adopted by the molecule in solution. researchgate.net The analysis of these simulations can characterize the continuous spectrum of conformations and identify large-scale movements and the full range of motion of flexible domains. nih.gov

Table 1: Calculated Relative Energies of trans-N-methylacetamide Conformers

This table, adapted from ab initio studies on N-methylacetamide, illustrates the small energy differences between conformers arising from methyl group rotations. uiuc.edu The substitution of a hydrogen with iodine in this compound would alter these values due to steric and electronic effects.

| Conformer | Basis Set | Relative Energy (kcal/mol) |

| I (cis-trans) | 4-31G | 0.07 |

| II (cis-cis) | 4-31G | 0.00 |

| III (trans-trans) | 4-31G | 0.09 |

| IV (trans-cis) | 4-31G | 0.01 |

Solvation Effects and Solvent-Solute Interactions

The interaction of this compound with its solvent environment is critical to its chemical behavior. Computational models are essential for dissecting the complex interplay of forces that govern solvation. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for strong interactions with protic solvents like water. nih.gov

Computational studies on N-methylacetamide have employed various solvation models to understand these effects:

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are efficient for estimating bulk solvent effects on molecular properties.

Discrete Models: These involve explicit modeling of a small number of solvent molecules clustered around the solute. This approach is computationally intensive but provides detailed information about specific solute-solvent interactions, such as hydrogen bonds.

Mixed Discrete/Continuum Models: This hybrid approach combines the strengths of both models by treating the first solvation shell with explicit solvent molecules while representing the bulk solvent as a continuum. This method has been shown to be effective for modeling the solvation of peptides and their analogues. nih.gov

For this compound, the presence of the iodine atom introduces an additional, significant interaction: halogen bonding. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. wikipedia.org This allows it to act as a Lewis acid and interact favorably with Lewis basic sites on solvent molecules (e.g., the oxygen in water or dimethyl sulfoxide). Therefore, a complete computational description of the solvation of this compound must account for not only the hydrogen bonding at the amide moiety but also the directional halogen bonding involving the iodine atom.

Intermolecular Hydrogen Bonding and Halogen Bonding Dynamics

This compound has the capacity to engage in at least two types of highly directional non-covalent interactions: hydrogen bonds and halogen bonds.

Hydrogen Bonding: Like any peptide-like molecule, it can self-associate or interact with other molecules via hydrogen bonds. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Halogen Bonding: The iodine atom acts as a potent halogen bond donor. Computational studies on model systems, such as iodobenzene (B50100) interacting with N-methylacetamide, have quantified the strength and geometry of this interaction. wikipedia.orgpearson.com These studies show a strong, directional interaction between the iodine atom and the carbonyl oxygen of the amide.

A key finding from structural database surveys and quantum mechanical calculations is that hydrogen bonds and halogen bonds can occur simultaneously and orthogonally on the same carbonyl oxygen acceptor. researchgate.net This means the C=O···H-N hydrogen bond and the C=O···I-C halogen bond can form at the same time with distinct, non-competing geometries. researchgate.net This robust "orthogonal synthon" is a critical feature in molecular recognition and self-assembly. The ability of this compound to participate in this orthogonal interaction makes it a versatile building block in supramolecular chemistry and a useful probe in chemical biology.

Table 2: Calculated Interaction Energies for Halogen Bonding with an Amide Backbone Model

Data from quantum mechanical calculations on halobenzene···N-methylacetamide complexes, demonstrating that the interaction strength increases with the size of the halogen atom. wikipedia.org

| Halogenated Compound | Interaction | Calculated Complex Formation Energy (ΔE, kJ/mol) |

| Chlorobenzene | Cl···O | 5.4–7.5 |

| Bromobenzene | Br···O | 9.0–12.1 |

| Iodobenzene | I···O | 14.2–17.6 |

Reaction Pathway Modeling and Transition State Analysis

This compound is a well-known alkylating agent, particularly for the thiol side chain of cysteine residues in proteins. whiterose.ac.uk The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. gromacs.org Computational chemistry is instrumental in elucidating the detailed mechanism, energetics, and transition state of this reaction.

The key steps of the reaction pathway that can be modeled are:

Reactant Complex Formation: The reactants, typically the deprotonated thiolate form of cysteine and this compound, approach to form an initial complex.

Transition State: The thiolate nucleophile attacks the carbon atom bearing the iodine in a "backside" approach, opposite to the C-I bond. The transition state is a high-energy, transient species with a trigonal bipyramidal geometry at the central carbon, where the S-C bond is partially formed and the C-I bond is partially broken.

Product Complex: The reaction proceeds through the transition state to form a complex of the products, the S-alkylated cysteine and the iodide leaving group.

Quantum mechanical methods, especially Density Functional Theory (DFT), are used to map this reaction pathway on a potential energy surface. By locating the geometry of the transition state and calculating its energy relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. This theoretical value is crucial for understanding the reaction kinetics. Furthermore, computational models can assess how the solvent environment influences the reaction energetics, as polar solvents can stabilize charged species like the nucleophile and leaving group, thereby altering the reaction rate.

Force Field Development and Validation for Iodoacetamide (B48618) Systems

Molecular dynamics (MD) simulations rely on molecular mechanics force fields to describe the potential energy of a system. wikipedia.org Standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules like proteins and nucleic acids, but often lack accurate parameters for less common molecules, or "ligands," such as this compound. nih.gov Developing accurate parameters for such molecules is a critical and challenging task.

The primary challenge in parameterizing iodo-compounds is the proper treatment of halogen bonding. wikipedia.org Standard atom-centered point charge models fail to capture the anisotropic charge distribution of a halogen atom (the σ-hole). This has led to the development of specialized approaches:

Virtual Particles: A common strategy is to add an off-atom, positively charged "virtual site" or "extra point" along the C-I bond axis to explicitly model the σ-hole. This allows for an accurate, directional attractive interaction with Lewis bases.

The general workflow for parameterizing a molecule like this compound involves several steps:

Initial Parameter Assignment: Bond, angle, and Lennard-Jones parameters are often taken by analogy from existing parameters for similar chemical groups. uiuc.edu

Charge Derivation: Partial atomic charges are derived by fitting them to the quantum mechanical electrostatic potential (ESP) of the molecule.

Dihedral Fitting: The torsional parameters, which govern conformational preferences, are optimized by fitting the force field's potential energy profile to a high-level quantum mechanical energy scan performed by rotating the relevant bonds.

Validation: The final parameter set is validated by comparing the results of MD simulations against experimental data (e.g., liquid density, heat of vaporization) or high-level QM calculations.

Table 3: Common Force Fields and Their Features

| Force Field Family | Developer | Key Features | Treatment of Novel Ligands |

| AMBER | Peter Kollman et al. | Widely used for proteins and nucleic acids. | Requires parameterization, often using the GAFF (General AMBER Force Field). |

| CHARMM | Martin Karplus et al. | All-atom force field for a wide range of biomolecules. | Requires parameterization, often using CGenFF (CHARMM General Force Field). |

| OPLS | William L. Jorgensen et al. | Optimized to reproduce properties of liquids. | Well-parameterized for many organic molecules. |

Reagent in Organic Synthesis

In the field of organic synthesis, this compound serves primarily as a potent electrophile, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

The primary application of this compound in organic synthesis is as an alkylating agent. The carbon-iodine bond is polarized, rendering the α-carbon susceptible to nucleophilic attack. This reactivity allows for the covalent attachment of the N-methylacetamido methyl group to a variety of nucleophiles.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, and the iodide ion serves as an excellent leaving group. The reaction is particularly effective with soft nucleophiles, most notably thiols. The thiolate anion of a cysteine residue, for example, readily reacts with iodoacetamides to form a stable and irreversible thioether bond uwindsor.ca. While highly reactive towards thiols, this compound can also alkylate other nucleophiles, although often requiring more specific conditions or in the absence of more reactive species. These include the side chains of amino acids such as methionine, histidine, and lysine, as well as various amine and carboxylate groups wikipedia.org.

| Nucleophile | Functional Group | Product | Reaction Conditions | Notes |

|---|---|---|---|---|

| Thiol (e.g., Cysteine) | -SH | Thioether | Mildly alkaline pH | Highly efficient and specific reaction, widely used in proteomics. |

| Amine (e.g., Lysine) | -NH₂ | Secondary Amine | Higher pH | Reaction is less specific than with thiols. |

| Imidazole (e.g., Histidine) | Imidazole ring | N-alkylated imidazole | Neutral to alkaline pH | Can occur, especially if reactive thiols are absent wikipedia.org. |

| Thioether (e.g., Methionine) | -S-CH₃ | Sulfonium ion | Specific conditions | Possible side reaction in protein modification wikipedia.org. |

Beyond simple alkylation, this compound serves as a foundational building block for synthesizing more complex and functionalized molecules. Its structure can be incorporated into larger scaffolds that are then used to create specialized chemical reagents. For instance, the iodoacetamide moiety is a key component in the synthesis of various N-heterocyclic carbene (NHC) precursors researchgate.net.

Furthermore, it acts as a precursor in the synthesis of iodinated heterocycles, which are themselves valuable intermediates for creating organometallic complexes and other advanced materials researchgate.netdovepress.com. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, a class of compounds related to this compound, proceeds via N-alkylation followed by intramolecular cyclization to yield complex heterocyclic systems nih.gov. This demonstrates how the iodo-acetamide framework can be used to construct elaborate molecular architectures.

Stereoselective synthesis involves reactions that favor the formation of one stereoisomer over another. This is often achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction before being removed wikipedia.org.

While iodo-containing compounds are utilized in various stereoselective transformations, such as the synthesis of multisubstituted enamides, the specific use of this compound as a chiral auxiliary or as a key reagent to induce stereoselectivity is not a widely documented application in chemical literature du.ac.inwilliams.edu. Its primary utility lies in its powerful alkylating ability rather than in directing the formation of specific stereocenters. Asymmetric synthesis typically relies on more specialized reagents, such as Evans oxazolidinones or SAMP/RAMP auxiliaries, to achieve high levels of stereocontrol in alkylation and other bond-forming reactions mdpi.comnih.gov.

Chemical Probes and Tags in Proteomics and Biological Systems (non-clinical focus)

The high reactivity and specificity of this compound towards cysteine residues have made it an indispensable tool in proteomics and biochemical research for studying protein structure and function.

Chemoproteomics utilizes chemical probes to study protein function directly in complex biological systems. Cysteine residues are of particular interest due to the diverse catalytic and regulatory roles of the thiol group. The reactivity of a cysteine thiol is often linked to its function, and this compound-based probes are widely used to map these reactive sites across the proteome.

In a typical chemoproteomics workflow, a derivative of this compound containing a reporter tag (e.g., an alkyne or azide for "click" chemistry, or a biotin (B1667282) group for affinity purification) is introduced to a cell lysate. The probe covalently labels accessible and reactive cysteine residues. Subsequently, the labeled proteins can be identified and quantified using mass spectrometry. This technique, known as cysteine-reactivity profiling, provides valuable insights into the functional state of proteins, including identifying sites of post-translational modifications or the targets of covalent inhibitors. For example, isotopically labeled iodoacetamide-alkyne probes have been developed to allow for accurate quantitative comparisons of cysteine reactivity between different biological samples.

| Probe Name/Derivative | Reporter Tag | Application | Reference |

|---|---|---|---|

| Iodoacetamide-alkyne (e.g., IPM) | Terminal Alkyne | Cysteine-reactivity profiling via click chemistry attachment of reporter molecules. | nih.gov |

| N-(biotinoyl)-N′-(iodoacetyl)-ethylenediamine (BIAM) | Biotin | Affinity purification and enrichment of cysteine-labeled proteins/peptides. | uwindsor.ca |

| BODIPY FL Iodoacetamide | Fluorophore (BODIPY) | Fluorescent labeling of cysteine thiols for in-gel visualization and quantification. | uwindsor.ca |

| IA-light / IA-heavy | Isotopically Labeled Alkyne | Quantitative cysteine-reactivity profiling using mass spectrometry. |

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, affinity tags, or polymers, to biomolecules like proteins. This compound is a cornerstone reagent for this purpose due to its efficient and selective reaction with cysteine thiols under physiological conditions researchgate.net.